molecular formula C19H20N4O B1251678 (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine CAS No. 855291-54-2

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine

Cat. No. B1251678
M. Wt: 320.4 g/mol
InChI Key: LUKNJAQKVPBDSC-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine involves advanced techniques such as Rhodium(III)-catalyzed oxidative annulation, which allows for the efficient construction of highly functionalized quinolizidones and indolizidines through double C-H activation processes. These methodologies feature broad substrate scopes and good functional group tolerance, enabling the synthesis of diverse derivatives (Li et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • Water Oxidation Catalysis : A study demonstrated that certain Ru complexes, possibly related to the structure of interest, can catalyze water oxidation, implying potential applications in energy and environmental chemistry (Zong & Thummel, 2005).

  • Chemoenzymatic Process Development : Research on (R)-quinuclidin-3-ol, which shares structural similarities with the compound , has led to the development of a practical chemoenzymatic process. This indicates potential in synthetic and pharmaceutical chemistry applications (Nomoto et al., 2003).

  • Novel Heterocyclic Synthesis : The synthesis of novel heterocycles involving indole and pyridazine rings has been reported, suggesting that compounds like (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine may be useful in creating new heterocyclic structures with potential biological activities (Boraei et al., 2020).

  • Oxidative C–H/C–H Cross-Coupling : A Rh(III)-catalyzed oxidative C–H/C–H cross-coupling method using indoles and oxazoles with oxygen as an oxidant was developed. This research indicates potential applications in organic synthesis and pharmaceutical research (Wang & Lan, 2018).

Biological and Medicinal Chemistry

  • 5-HT3 Receptor Affinity : The compound has shown high affinity for 5-HT3 receptors, indicating potential applications in neuromodulation and treatment of conditions related to serotonin receptors (Clark et al., 1993).

  • Antioxidant Activity : The study of 1H-3-Indolyl derivatives, which are structurally related, has shown significant antioxidant activities, suggesting potential therapeutic applications as antioxidants (Aziz et al., 2021).

  • Antimicrobial Activity : Indolyl-substituted compounds, including those related to (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine, have demonstrated antimicrobial activities, making them candidates for developing new antimicrobial agents (Abou-Elmagd et al., 2015).

  • Potential in Cardiotonic Activities : Some indolyldihydropyridazinones have shown positive inotropic activity, suggesting the potential of related compounds in the development of cardiotonic drugs (Mertens et al., 1990).

properties

IUPAC Name

5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKNJAQKVPBDSC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine

CAS RN

855291-54-2
Record name ABT-107 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-107 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Clc1ccc(OC2CN3CCC2CC3)nn1
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Synthesis routes and methods II

Procedure details

The product of Example 7A (200 mg, 0.8 mmol) was coupled with 5-indolylboronic acid (161 mg, 1 mmol) according to the procedure of Example 3A. The title product was purified by preparative HPLC (Gilson, column, Symmetry® C-8 7 μm, 40×100 mm. Eluting Solvent, MeCN/H2O (with 0.2% v. TFA) (v. 90/10 to 10/90 over 20 min.) Flow rate, 75 mL/min., uv, 250 nm) as solid (35 mg, yield, 14%). 1H NMR (300 MHz, CD3OD) δ 1.50–1.65 (m, 1H), 1.70–1.93 (m, 2H), 2.00–2.16 (m, 1H), 2.29–2.37 (m, 1H), 2.78–3.05 (m, 5H), 3.44–3.55 (m, 1H), 5.26–5.35 (m, 1H), 6.56 (dd, J=3.3, 1.1 Hz, 1H)), 7.25 (d, J=9.2 Hz, 1H), 7.31 (d, J=3.4 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.73 (dd, J=8.5, 1.7 Hz, 1H), 8.08 (d, J=9.5 Hz, 1H), 8.14 (d, J=1.7 Hz, 1H) ppm. MS (DCl/NH3): m/z 321 (M+H)+.
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